molecular formula C12H17N3O B2663025 1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224503-01-7

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2663025
CAS No.: 2224503-01-7
M. Wt: 219.288
InChI Key: OPYUKVBLOKGUND-UHFFFAOYSA-N
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Description

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrazole ring and a piperidine ring connected by a prop-2-en-1-one linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, such as prop-2-en-1-one, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperature and pressure, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one: Lacks the methyl group on the pyrazole ring.

    1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]but-2-en-1-one: Has a but-2-en-1-one linker instead of prop-2-en-1-one.

Uniqueness

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both a pyrazole and piperidine ring, which can confer specific biological activities and chemical reactivity. The prop-2-en-1-one linker also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)15-6-4-10(5-7-15)11-8-13-14(2)9-11/h3,8-10H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYUKVBLOKGUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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